molecular formula C8H13NO B1307387 octahydro-4H-cyclopenta[b]pyridin-4-one CAS No. 92658-00-9

octahydro-4H-cyclopenta[b]pyridin-4-one

Cat. No.: B1307387
CAS No.: 92658-00-9
M. Wt: 139.19 g/mol
InChI Key: ARUFORLDGOXCSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-4H-cyclopenta[b]pyridin-4-one is a bicyclic compound with the molecular formula C8H13NO. It features a fused ring system consisting of a cyclopentane ring and a pyridine ring, both of which are fully saturated.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing octahydro-4H-cyclopenta[b]pyridin-4-one involves a Lewis acid-catalyzed cascade aza-Piancatelli reaction followed by [3+3] and [4+2] cycloaddition reactions . This method is noted for its efficiency and the ability to produce the desired compound in good yields. The reaction typically requires the use of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions as those employed in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Cascade Aza-Piancatelli and [3+3]/[4+2] Cycloaddition Reactions

This compound serves as a precursor in pot-, atom-, and step-economical (PASE) syntheses. A 2023 study demonstrated its formation via a cascade aza-Piancatelli rearrangement followed by [3+3] or [4+2] cycloadditions under Lewis acid catalysis (e.g., Sc(OTf)₃ or Yb(OTf)₃) .

Reaction StepConditionsProductsYield (%)Selectivity
Aza-Piancatelli rearrangementFuryl carbinols, 80°C, Sc(OTf)₃Cyclopentenone intermediates75–85High diastereoselectivity
[3+3] Cycloaddition100°C, tolueneOctahydro-4H-cyclopenta[b]pyridin-6-one65–78>20:1 dr
[4+2] CycloadditionYb(OTf)₃, 12 hGracilamine-like frameworks70Regioselective

Key findings:

  • The reaction tolerates diverse substituents on furyl carbinols, enabling access to polycyclic alkaloid cores .

  • Diastereoselectivity arises from steric effects in the bicyclic transition state .

Domino Aza-Piancatelli/Diels–Alder Reaction

A 2019 study utilized octahydro-4H-cyclopenta[b]pyridin-4-one derivatives in a domino reaction to synthesize angular 5–6–5 aza-tricycles :

  • Aza-Piancatelli Rearrangement :

    • Substrate: Furyl alcohol derivatives.

    • Conditions: BF₃·OEt₂, CH₂Cl₂, 0°C → rt.

    • Intermediate: Cyclopentenone-azacycle.

  • Intramolecular Diels–Alder Reaction :

    • Conditions: 80°C, 12 h.

    • Product: Hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole.

    • Yield: 82–89% (six contiguous stereocenters).

BBr₃-Mediated Cleavage :
Treatment of the oxa-bridged adduct with BBr₃ (CH₂Cl₂, −78°C) yields octahydro-1H-cyclopenta[cd]isoindole , a core structure of gracilamine alkaloids .

Functionalization via Retro-Aza-Piancatelli Reactions

Recent work (2022) demonstrated retro-aza-Piancatelli rearrangement of methyl furylacrylates with anilines to yield cyclopenta[b]pyrrolidinones :

  • Conditions: Sc(OTf)₃, DCE, 60°C.

  • Yield: 72–88%.

  • Stereochemistry: Controlled by N-protecting groups (e.g., Boc vs. Ts).

Catalytic Asymmetric Variants

Chiral Lewis acids (e.g., Co(II)/SPDO complex) enable enantioselective aza-Piancatelli rearrangements:

  • Substrate: Alkenylfurans.

  • Catalyst: Co(OTf)₂/(R)-SPDO (10 mol%).

  • Yield: 85–92%, 90–98% ee.

Key Reactivity Trends

  • Lewis Acid Dependence : Sc(III), Yb(III), and BF₃·OEt₂ are critical for activating carbonyl groups and directing stereochemistry .

  • Solvent Effects : Nonpolar solvents (toluene, DCE) favor cycloadditions; polar aprotic solvents enhance rearrangement kinetics .

  • Steric and Electronic Modulation : Substituents on the furyl carbinol dictate reaction pathway ([3+3] vs. [4+2] cycloaddition) .

For synthetic applications, this compound’s versatility in generating complex polycycles positions it as a strategic intermediate in alkaloid synthesis and drug discovery .

Scientific Research Applications

Pharmacological Properties

Octahydro-4H-cyclopenta[b]pyridin-4-one and its derivatives have been investigated for their potential as pharmaceutical agents. Notably, compounds derived from this scaffold exhibit activity against the retinol-binding protein 4 (RBP4), which is implicated in metabolic disorders. A study demonstrated that a bicyclic analogue of this compound showed a robust reduction of circulating plasma RBP4 levels in rodent models, suggesting its potential for treating obesity and related conditions .

Synthetic Pathways

The synthesis of octahydro-4H-cyclopenta[b]pyridin-6-one has been achieved through cascade reactions, showcasing its versatility in synthetic organic chemistry. Techniques such as Lewis acid catalysis and aza-Piancatelli reactions have been employed to construct complex molecular frameworks that include this compound . The ability to generate diverse derivatives enhances the scope for drug development.

Case Study: RBP4 Antagonists

A specific case study involved the development of non-retinoid RBP4 antagonists based on this compound. The compounds were designed to improve binding affinity and pharmacokinetic properties, leading to significant reductions in serum RBP4 levels in vivo. This highlights the compound's relevance in addressing metabolic syndromes .

Polymeric Applications

In the realm of material science, this compound is being explored for its incorporation into polymeric formulations. Its unique structure allows it to function as a building block for polymers used in cosmetic formulations, which require stability and favorable sensory properties. The compound's characteristics can enhance the performance of emulsifiers and film formers in personal care products .

The ongoing research into this compound suggests numerous avenues for future exploration:

  • Drug Development : Further optimization of derivatives for enhanced therapeutic effects against metabolic diseases.
  • Cosmetic Formulations : Investigating its role as an active ingredient in skin care products, focusing on moisturizing and anti-aging properties.
  • Polymer Science : Developing new materials that incorporate this compound for improved performance in various industrial applications.

Mechanism of Action

The mechanism by which octahydro-4H-cyclopenta[b]pyridin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-4H-cyclopenta[b]pyridin-4-one is unique due to its specific ring structure and the presence of both a cyclopentane and a pyridine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

Octahydro-4H-cyclopenta[b]pyridin-4-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including cyclization reactions and hydrogenation processes. The synthesis often involves starting from readily available precursors and may include steps such as:

  • Cyclization : Formation of the cyclopenta[b]pyridine core.
  • Hydrogenation : Reduction of double bonds to yield the saturated derivative.
  • Functionalization : Introduction of substituents to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. A library of novel analogues was synthesized and tested against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. The results indicated that several compounds significantly reduced cell viability, with IC50 values demonstrating potent activity at low concentrations (Table 1) .

CompoundCell LineIC50 (µM)% Viability (100 µM)
17dHeLa5.233%
17eCaCo-26.141%
17gbHeLa4.839%

Neurotropic Activity

The compound has also been investigated for its neurotropic effects. In a study assessing anticonvulsant and anxiolytic properties, this compound derivatives exhibited dual-action capabilities, suggesting potential use in treating neurological disorders .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Compounds derived from this scaffold demonstrated effectiveness against various bacterial strains, indicating potential applications in antibiotic development .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Key Enzymes : Some derivatives act as inhibitors of enzymes like monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism.
  • Receptor Modulation : Certain compounds have been shown to interact with neurotransmitter receptors, influencing neurological pathways.
  • Cell Cycle Disruption : The anticancer effects are partly due to the ability of these compounds to disrupt normal cell cycle progression, leading to apoptosis in cancer cells.

Case Studies

Several studies have provided insights into the efficacy of this compound derivatives:

  • Study on RBP4 Antagonists : A related compound demonstrated significant binding affinity to retinol-binding protein 4 (RBP4), leading to a reduction in serum RBP4 levels by over 90% in vivo . This suggests a potential application in metabolic disorders.
  • Neuroprotective Effects : A specific derivative was reported to improve neuronal viability in models of oxidative stress, showcasing its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing octahydro-4H-cyclopenta[b]pyridin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound derivatives often involves nucleophilic aromatic substitution or tautomer-driven reactions. For example, 4-hydroxypyridine derivatives preferentially adopt the pyridin-4-one tautomeric form under specific conditions, enabling substitution at nitrogen rather than oxygen . Optimization factors include solvent polarity, temperature (e.g., reflux in methanol), and catalysts (e.g., ammonium acetate). Yield improvements may require iterative adjustments to stoichiometry and reaction time, guided by thin-layer chromatography (TLC) or HPLC monitoring.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. For example, Mn(II) complexes with pyridin-4-one ligands were structurally validated using SHELX, revealing octahedral coordination and supramolecular interactions .
  • Spectroscopy : IR identifies lactam C=O stretches (~1650–1700 cm⁻¹), while ¹H/¹³C NMR confirms proton environments and tautomeric stability. Solid-state NMR can detect conformational rigidity in fused-ring systems.

Advanced Research Questions

Q. How can tautomerism in this compound lead to contradictions in crystallographic data, and what strategies resolve them?

  • Methodological Answer : Tautomeric equilibria (e.g., lactam vs. enol forms) may cause disorder in crystal structures. To resolve this:

  • Perform variable-temperature XRD to stabilize dominant tautomers.
  • Use DFT calculations to predict energetically favorable tautomers and compare with experimental bond lengths (e.g., C=O vs. C–OH distances) .
  • Apply Hirshfeld surface analysis to quantify intermolecular interactions influencing tautomer stability, as demonstrated in pyridin-4-one metal complexes .

Q. What experimental approaches can elucidate the role of non-covalent interactions (e.g., C–F···π, π-π stacking) in stabilizing this compound supramolecular assemblies?

  • Methodological Answer :

  • Crystallographic software (Mercury, PLATON) : Analyze close contacts (<3.5 Å) and generate interaction maps. For example, Mn(II) complexes with pyridin-4-one ligands form 3D networks via C–H···O and π-π interactions, visualized using displacement ellipsoids at 30% probability .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with interaction strength. Hydrogen-bonded networks in related compounds show higher decomposition temperatures than van der Waals-dominated structures .

Q. How should researchers design experiments to address discrepancies in coordination behavior between this compound and analogous pyridin-4-one ligands?

  • Methodological Answer :

  • Comparative crystallography : Synthesize isostructural metal complexes (e.g., Mn(II), Co(II)) with both ligands and analyze coordination geometry (e.g., bond angles, Jahn-Teller distortions). For instance, pyridin-4-one ligands coordinate via oxygen in Mn(II) complexes, while nitrogen coordination is rare .
  • Spectrochemical series : Use UV-Vis and EPR to compare ligand field strengths. Harder ligands (O-donors) typically produce larger Δ₀ values than softer N-donors, aligning with Pearson’s HSAB theory .

Q. Key Considerations for Experimental Design

  • Refinement of disordered structures : Use SHELXL’s PART instruction to model partial occupancy of tautomers .
  • Validating supramolecular models : Cross-reference crystallographic data with computational tools like CrystalExplorer to ensure interaction reproducibility .

Properties

IUPAC Name

1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUFORLDGOXCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.